

# Spectroscopic Profile of Ethyl Coumarate: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl coumarate** (ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate), a phenolic compound of interest in various research fields, including natural product chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **ethyl coumarate** provide detailed information about its proton and carbon framework.

#### **Data Presentation**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Ethyl Coumarate (700 MHz, CDCl<sub>3</sub>)



Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2', 6'	7.42	d	8.4
3', 5'	6.84	d	8.4
7	7.63	d	15.9
8	6.30	d	15.9
OCH <sub>2</sub> CH <sub>3</sub>	4.25	q	7.1
OCH <sub>2</sub> CH <sub>3</sub>	1.33	t	7.1
ОН	5.70	s	-

d: doublet, t: triplet, q: quartet, s: singlet

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Ethyl Coumarate (175 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ) ppm	Multiplicity
1'	127.0	S
2', 6'	130.0	d
3', 5'	115.8	d
4'	157.7	S
7	144.5	d
8	115.5	d
9 (C=O)	167.4	S
OCH <sub>2</sub> CH <sub>3</sub>	60.4	t
OCH <sub>2</sub> CH <sub>3</sub>	14.4	q

s: singlet, d: doublet, t: triplet, q: quartet



### **Experimental Protocol: NMR Spectroscopy**

Proton (¹H) and carbon-13 (¹³C) NMR spectra were acquired on a Bruker Ascend III 700 spectrometer operating at 700 MHz for ¹H and 175 MHz for ¹³C.[1] The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.[1] The assignments were confirmed by two-dimensional NMR techniques, including ¹H-¹H Correlated Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.[1]

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **ethyl coumarate** reveals characteristic peaks corresponding to its phenolic hydroxyl, ester, and aromatic functionalities.

### **Data Presentation**

Table 3: FT-IR Spectroscopic Data for Ethyl Coumarate



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3380	Strong, Broad	O-H stretch (phenolic)
~3030	Medium	C-H stretch (aromatic and vinylic)
~2980	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch ( $\alpha$ , $\beta$ -unsaturated ester)
~1630	Strong	C=C stretch (vinylic)
~1605, 1515	Medium-Strong	C=C stretch (aromatic ring)
~1270	Strong	C-O stretch (ester)
~1170	Strong	C-O stretch (phenol)
~980	Strong	=C-H bend (trans-vinylic)
~835	Strong	C-H bend (para-disubstituted aromatic)

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

### **Experimental Protocol: IR Spectroscopy**

A Fourier-transform infrared (FT-IR) spectrum can be obtained using a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. The sample can be prepared as a KBr pellet by grinding a small amount of **ethyl coumarate** with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a spectrum can be recorded from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr). The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

### **Mass Spectrometry (MS)**

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and



elemental composition of a compound.

#### **Data Presentation**

Table 4: Mass Spectrometry Data (GC-MS) for **Ethyl Coumarate** 

m/z	Interpretation
192	[M] <sup>+</sup> (Molecular ion)
147	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
119	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
65	[C₅H₅] <sup>+</sup>

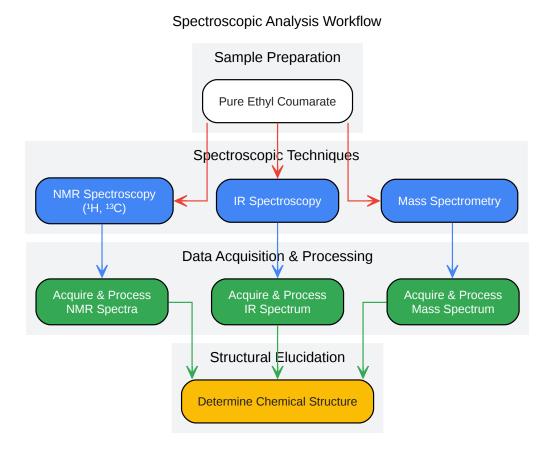
### **Experimental Protocol: Mass Spectrometry**

Mass spectral data can be acquired using a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). The sample, dissolved in a suitable solvent like ethyl acetate, is injected into the GC. The oven temperature is programmed to increase gradually to ensure the separation of the compound. Helium is typically used as the carrier gas. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is obtained by scanning a mass range of, for example, 40-500 amu.

# **Workflow for Spectroscopic Analysis**

The following diagram illustrates a general workflow for the spectroscopic analysis of a pure compound like **ethyl coumarate**.





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Caption: General workflow for the spectroscopic analysis of **ethyl coumarate**.

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#### References



- 1. Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots PMC [pmc.ncbi.nlm.nih.gov]
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